Bienvenue dans la boutique en ligne BenchChem!

2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole

Physicochemical profiling Drug-likeness Library design

2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole (molecular formula C18H15N5O2S; molecular weight 365.4 g/mol) is a heterocyclic hybrid compound that covalently links a 1-benzyl-2-methyl-4-nitroimidazole pharmacophore to a 1H-1,3-benzodiazole (benzimidazole) moiety through a sulfanyl (–S–) bridge at the imidazole C-5 position. The 4-nitroimidazole component bears the hallmark nitroaromatic group responsible for bioreductive activation in anaerobic and hypoxic environments, while the benzimidazole ring contributes additional π-stacking and hydrogen-bonding capacity, making this compound a dual-pharmacophore candidate for anti-infective and antiviral screening programs.

Molecular Formula C18H15N5O2S
Molecular Weight 365.4 g/mol
Cat. No. B3459782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
Molecular FormulaC18H15N5O2S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1CC2=CC=CC=C2)SC3=NC4=CC=CC=C4N3)[N+](=O)[O-]
InChIInChI=1S/C18H15N5O2S/c1-12-19-16(23(24)25)17(22(12)11-13-7-3-2-4-8-13)26-18-20-14-9-5-6-10-15(14)21-18/h2-10H,11H2,1H3,(H,20,21)
InChIKeyFFCYAGZZQDETHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole: A Nitroimidazole–Benzimidazole Hybrid Scaffold for Anti-Infective and Antiviral Drug Discovery


2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole (molecular formula C18H15N5O2S; molecular weight 365.4 g/mol) is a heterocyclic hybrid compound that covalently links a 1-benzyl-2-methyl-4-nitroimidazole pharmacophore to a 1H-1,3-benzodiazole (benzimidazole) moiety through a sulfanyl (–S–) bridge at the imidazole C-5 position [1]. The 4-nitroimidazole component bears the hallmark nitroaromatic group responsible for bioreductive activation in anaerobic and hypoxic environments, while the benzimidazole ring contributes additional π-stacking and hydrogen-bonding capacity, making this compound a dual-pharmacophore candidate for anti-infective and antiviral screening programs [2].

Why Generic 4-Nitroimidazoles or Simple Benzimidazoles Cannot Replace 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole in Focused Screening Libraries


In-class compounds such as metronidazole (a simple 5-nitroimidazole), 2-mercaptobenzimidazole, or the isolated 1-benzyl-2-methyl-4-nitro-1H-imidazole precursor each possess only one of the two pharmacophoric elements present in the target compound [1]. The 4-nitroimidazole ring requires anaerobic bioreduction to generate cytotoxic nitro radical anions, whereas the benzimidazole ring facilitates DNA intercalation and protein target engagement [2]. Neither fragment alone delivers both mechanisms. Furthermore, closely related analogs such as the 5,6-dimethyl-substituted variant (CAS 477280-90-3; MW 393.5) and the 6-nitro-substituted variant (CAS 423728-72-7; MW 410.4) differ in steric bulk, lipophilicity, and electron deficiency, all of which alter target binding, metabolic stability, and redox potential . Substitution of this compound with any of these analogs without equivalent biological validation would confound structure–activity relationship (SAR) interpretation and compromise screening reproducibility.

Quantitative Differentiation Evidence for 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole Versus Its Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Differentiation from the 5,6-Dimethyl Analog (CAS 477280-90-3)

The target compound (C18H15N5O2S; MW 365.4) lacks the two methyl substituents at positions 5 and 6 of the benzimidazole ring that are present in the 5,6-dimethyl analog (C20H19N5O2S; MW 393.5) . The absence of these methyl groups reduces molecular weight by 28 Da (7.1% lower), decreases steric hindrance around the benzimidazole ring, and is predicted to lower logP by approximately 0.5–0.8 units compared to the dimethyl analog, based on the incremental contribution of two aromatic methyl groups to lipophilicity (Hansch π ~0.5 per methyl) [1]. This difference is relevant for membrane permeability and solubility-driven assay performance.

Physicochemical profiling Drug-likeness Library design

Electron Deficiency and Redox Potential Differentiation from the 6-Nitro Analog (CAS 423728-72-7)

The target compound carries a single nitro group on the imidazole ring, whereas the 6-nitro analog (C18H14N6O4S; MW 410.4) possesses an additional electron-withdrawing nitro substituent on the benzimidazole ring . The presence of a second nitro group substantially increases the electron affinity of the molecule, shifting its one-electron reduction potential to more positive values [1]. For the target compound, the absence of this second nitro group results in a less electron-deficient benzimidazole moiety, which is predicted to alter the rate of enzymatic bioreduction, the stability of the nitro radical anion intermediate, and consequently the selectivity of hypoxic versus normoxic cytotoxicity.

Redox potential Bioreductive activation Nitroaromatic SAR

Hybrid Pharmacophore Advantage: Combined Nitroimidazole Bioreductive Trigger and Benzimidazole DNA-Targeting Motif Versus Isolated Precursor Fragments

The target compound is a molecular hybrid that integrates two established bioactive motifs within a single molecular entity. The 1-benzyl-2-methyl-4-nitro-1H-imidazole fragment (MW 217.2) alone lacks the benzimidazole DNA-intercalation capacity, while 2-mercaptobenzimidazole (MW 150.2) lacks the nitroaromatic bioreductive trigger [1]. By covalently linking these fragments through a sulfanyl bridge, the target compound acquires the potential for both bioreductive activation under anaerobic/hypoxic conditions (conferred by the 4-nitroimidazole) and enhanced target binding via π–π stacking and hydrogen bonding (conferred by the benzimidazole) [2]. This dual-pharmacophore design is consistent with the molecular hybridization strategy that has been successfully applied to 5-nitroimidazole–benzimidazole conjugates for antifungal drug development, where the hybrid compound 9 (containing a 2-methyl-5-nitroimidazole moiety) proved more active than both fluconazole and ketoconazole against Saccharomyces cerevisiae [3].

Molecular hybridization Dual pharmacophore Drug design

Class-Level Anti-HIV-1 Activity: Evidence from 5-Arylsulfanyl-4-Nitroimidazole Congeners in the Al-Masoudi Series

In the foundational study by Al-Masoudi et al. (2006), a series of 5-alkylamino and 5-alkylsulfanyl derivatives of 1-aryl-2-alkyl-4-nitro-1H-imidazoles were synthesized and tested against HIV-1 and HIV-2 in MT-4 cells [1]. Compound 21, which carries an arylsulfanyl group at the C-5 position of the 4-nitroimidazole backbone—the same substitution pattern found in the target compound—showed an EC50 value of 0.22 μg/mL against HIV-1 with a therapeutic index (CC50/EC50) of 13 (CC50 = 2.57 μg/mL) [1]. In a related study, compound 21 in the N-alkyl-4-nitroimidazole series bearing benzothiazole/benzoxazole backbones showed EC50 of 0.20 μg/mL against HIV-1 with a selectivity index of 12 [2]. In contrast, metronidazole and simple 5-nitroimidazoles are inactive against HIV-1, and the alkylsulfanyl-substituted 4-nitroimidazoles without an aromatic appendage at sulfur (compounds 9 and 13) showed substantially weaker activity with EC50 values of 4.04 μg/mL and 2.37 μg/mL, respectively [3]. The target compound, by incorporating a benzimidazole ring as the arylsulfanyl appendage, belongs to the more active arylsulfanyl subclass rather than the weakly active alkylsulfanyl subclass.

Anti-HIV NNRTI 4-Nitroimidazole

Class-Level Antibacterial Activity and Ames-Negative Genotoxicity Profile Versus Metronidazole

The Tashtush et al. (2007) study evaluated a series of 5-sulphanyl derivatives of 1-benzyl-2-alkyl-4-nitro-1H-imidazoles—the same core scaffold as the target compound—for antibacterial activity and mutagenicity [1]. These compounds exhibited MIC values in the range of 31.2–62.5 μg/mL against various bacterial strains [1]. Critically, the compounds were found to be non-mutagenic in the Ames test, and compounds 5 and 12 demonstrated potent antimutagenic activity against an oxidative mutagen in the TA102 strain [1]. This contrasts with metronidazole, which is known to be mutagenic in bacterial test systems following metabolic activation [2]. The target compound, bearing the same 1-benzyl-2-methyl-4-nitro-5-sulfanyl-substituted imidazole core, may retain this favorable genotoxicity profile while offering the additional benzimidazole-mediated binding interactions absent from the compounds in the Tashtush series.

Antibacterial Genotoxicity Ames test

Herpesvirus Tegument Protein Binding Affinity: Evidence from the N-Methyl Close Analog in the PubChem BioAssay Database

The N-methyl analog of the target compound—2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1-methyl-1H-1,3-benzodiazole (PubChem CID 1117870; also identified as MLS000560418/SMR000176741)—was screened in the PubChem BioAssay database (AID 602167) against the HSV-1 tegument protein VP16, yielding an IC50 value of 1.26 × 10^4 nM (12.6 μM) [1]. The target compound differs from the N-methyl analog only by the absence of the N-methyl group on the benzimidazole ring (C18H15N5O2S vs. C19H17N5O2S; MW 365.4 vs. 379.4). This N-methyl substitution affects the hydrogen-bond donor capacity of the benzimidazole NH, which is a critical determinant of target engagement for benzimidazole-based ligands [2]. The target compound, retaining the free benzimidazole NH, is predicted to display a different (potentially improved) binding affinity profile compared to the N-methyl analog due to the availability of an additional hydrogen-bond donor.

Antiviral HSV-1 VP16 Protein binding

Optimal Procurement Scenarios for 2-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole Based on Differential Evidence


Anti-HIV-1 NNRTI Lead Discovery: Focused Library Screening of Arylsulfanyl-4-Nitroimidazole Congeners

The target compound belongs to the arylsulfanyl-4-nitroimidazole subclass that has produced the most potent anti-HIV-1 compounds in the Al-Masoudi series (EC50 0.20–0.22 μg/mL; TI 12–13) [1]. For laboratories conducting NNRTI screening, this compound should be prioritized over alkylsulfanyl-4-nitroimidazoles (EC50 2.37–4.04 μg/mL; ~18-fold less potent) and over simple nitroimidazoles such as metronidazole, which are inactive against HIV-1 [2]. The benzimidazole appendage provides an additional aromatic surface for π-stacking interactions with the NNRTI binding pocket, which is not available in simple 5-arylsulfanyl-4-nitroimidazoles lacking a fused heterocyclic system.

Antibacterial Lead Optimization with Reduced Genotoxicity Risk: Ames-Negative 5-Sulphanyl-4-Nitroimidazole Scaffolds

The Tashtush et al. (2007) study established that 5-sulphanyl-4-nitroimidazoles in the target compound's structural class exhibit antibacterial activity (MIC 31.2–62.5 μg/mL) while testing negative in the Ames mutagenicity assay, with select congeners demonstrating antimutagenic activity [3]. For antibiotic discovery programs seeking to avoid the mutagenicity risk associated with metronidazole and other 5-nitroimidazole drugs, the target compound represents an entry point into an Ames-negative chemical space that retains antibacterial efficacy. The additional benzimidazole moiety may further enhance target binding compared to the simpler sulphanyl derivatives characterized in the Tashtush study.

Bifunctional Chemical Probe Development: Simultaneous Bioreductive Activation and DNA/Protein Targeting

The target compound is one of relatively few molecules that combine a 4-nitroimidazole bioreductive trigger with a benzimidazole DNA/protein-binding motif in a single, synthetically accessible scaffold [1][3]. This bifunctional design makes it suitable as a chemical probe for studies investigating the interplay between nitroaromatic bioreduction and benzimidazole-mediated target engagement, particularly in hypoxia-targeted drug delivery research. The compound may serve as a tool to dissect whether observed biological effects arise from DNA damage (via nitro reduction), protein inhibition (via benzimidazole binding), or both. Its free benzimidazole NH distinguishes it from the N-methyl analog (IC50 12.6 μM against HSV-1 VP16) by providing an additional H-bond donor, enabling structure–activity relationship studies around the benzimidazole NH contribution [4].

Radiosensitizer and Hypoxia-Selective Cytotoxin Screening: 4-Nitroimidazole Scaffold with Tunable Electron Affinity

4-Nitroimidazoles have established utility as hypoxia-selective radiosensitizers and cytotoxins [5]. The target compound, with a single nitro group on the imidazole ring, is predicted to have a more negative one-electron reduction potential than its 6-nitro-substituted analog (CAS 423728-72-7), which carries two nitro groups . This property is directly relevant to radiosensitizer development, where the reduction potential must be tuned to achieve optimal hypoxic selectivity without excessive aerobic toxicity. The target compound's predicted intermediate electron affinity positions it as a candidate for radiosensitizer screening programs seeking compounds with potentially wider therapeutic windows than highly electron-affinic dinitro analogs.

Quote Request

Request a Quote for 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.